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Compound of Interest

Compound Name: 6-Methoxy-2-methylquinolin-4-ol

Cat. No.: B094542

An In-depth Technical Guide to 6-Methoxy-2-
methylquinolin-4-ol

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, and potential biological significance of 6-Methoxy-2-methylquinolin-4-
ol. The information is intended for researchers, scientists, and professionals involved in drug
development and medicinal chemistry.

Core Chemical and Physical Properties

6-Methoxy-2-methylquinolin-4-ol is a heterocyclic organic compound belonging to the
quinolin-4-one class.[1] Its structure features a quinoline core substituted with a methoxy group
at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position.
This substitution pattern imparts specific chemical and biological characteristics to the
molecule.[1]

Table 1: General and Physicochemical Properties of 6-Methoxy-2-methylquinolin-4-ol
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Property Value Source

6-methoxy-2-methyl-1H-
IUPAC Name o [1]
quinolin-4-one

CAS Number 58596-37-5 [11[2]
Molecular Formula C11H11NO2 [11[2]
Molecular Weight 189.21 g/mol [11[3]
Appearance Yellow to brown solid [4]

] ] 317-318 °C (with
Melting Point . N/A
decomposition)

pKa (Predicted) 455 +0.40 [4]

Data not readily available in
the literature. Generally,
quinolinol derivatives exhibit
Solubility limited solubility in water and
are more soluble in organic
solvents like DMSO and

ethanol.

Spectroscopic Data

The structural elucidation of 6-Methoxy-2-methylquinolin-4-ol is supported by various
spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for 6-Methoxy-2-methylquinolin-4-ol
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Technique

Key Observations

1H NMR

Expected signals include those for the methyl

group, methoxy group, and aromatic protons on
the quinoline ring. The chemical shifts would be
influenced by the electronic environment of the

heterocyclic system.

13C NMR

Characteristic peaks for the carbon atoms of the
quinoline core, the methyl group, and the
methoxy group are anticipated. The methoxy

carbon typically appears in the range of 55-60
ppm.[5]

FTIR (cm™1)

Characteristic peaks are expected for O-H
stretching (broad band around 3400-3200
cm1), C-H stretching of aromatic and methyl
groups (around 3100-2850 cm~1), C=0
stretching of the quinolinone tautomer (around
1650-1630 cm™1), C=C and C=N stretching of
the aromatic system (1600-1450 cm—1), and C-
O stretching of the methoxy group (around 1250

cm™Y).

Mass Spec. (m/z)

The molecular ion peak [M]* is expected at m/z
189. Common fragmentation patterns for
methoxyquinolines involve the loss of a methyl
radical (CHse) to give an [M-15]* fragment, and
subsequent loss of carbon monoxide (CO) to
yield an [M-15-28]* fragment.[6] For a related
compound, 2-Hydroxy-6-methoxy-4-
methylquinoline, the top three peaks were
observed at m/z 189, 174, and 146.[7]

Experimental Protocols

Synthesis via Conrad-Limpach Reaction
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The synthesis of 6-Methoxy-2-methylquinolin-4-ol can be achieved through the Conrad-
Limpach synthesis, which involves the condensation of an aniline with a (3-ketoester followed
by thermal cyclization.[3][9]

Workflow for the Conrad-Limpach Synthesis

Ethyl Acetoacetate

Condensation
(Acid Catalyst, Heat)

Ethyl 3-(4-methoxyanilino)but-2-enoate

Thermal Cyclization
(High-boiling solvent, ~250°C)

Crude 6-Methoxy-2-methylquinolin-4-ol

Recrystallization
Pure 6-Methoxy-2-methylquinolin-4-ol
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Click to download full resolution via product page

A flowchart of the Conrad-Limpach synthesis for 6-Methoxy-2-methylquinolin-4-ol.

Detailed Methodology:
e Condensation:

o In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0
equivalent) and ethyl acetoacetate (1.1 equivalents).

o Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-
toluenesulfonic acid).

o Heat the mixture at 140-150 °C for approximately 2 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

o Upon completion, allow the reaction mixture to cool to room temperature. The resulting
product is the intermediate, ethyl 3-(4-methoxyanilino)but-2-enoate. This intermediate can
be purified by recrystallization from ethanol or used directly in the next step.

e Thermal Cyclization:

o In a suitable high-boiling point solvent (e.g., Dowtherm A or mineral oil), heat the solvent to
approximately 250 °C.

o Slowly add the ethyl 3-(4-methoxyanilino)but-2-enoate intermediate to the hot solvent.

o Maintain the reaction temperature for 30-60 minutes to facilitate the intramolecular
cyclization and elimination of ethanol.

o Allow the mixture to cool, which should cause the crude 6-Methoxy-2-methylquinolin-4-
ol to precipitate.

 Purification by Recrystallization:

o Filter the crude product from the high-boiling solvent and wash with a non-polar solvent
like hexanes to remove residual high-boiling solvent.
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Dissolve the crude solid in a minimum amount of a hot suitable solvent or solvent mixture
(e.g., ethanol, ethanol/water, or DMF/water).[10][11]

[e]

o If the solution is colored, treat it with activated charcoal and perform a hot filtration.

o Allow the hot, saturated solution to cool slowly to room temperature, followed by further
cooling in an ice bath to promote crystallization.

o Collect the purified crystals by vacuum filtration, wash with a small amount of the cold
recrystallization solvent, and dry under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized 6-Methoxy-2-methylquinolin-4-ol should be
confirmed using the spectroscopic methods outlined in Table 2, as well as by melting point
determination.

Biological Activity and Signaling Pathways

6-Methoxy-2-methylquinolin-4-ol has been reported to exhibit a range of biological activities,
including antimicrobial, anticancer, and antioxidant properties.[1] One of the potential
mechanisms underlying its cellular effects involves the generation of reactive oxygen species
(ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis,
and inflammation.[12][13][14] Activation of this pathway is often initiated by cellular stress,
including oxidative stress induced by ROS.[15][16]

ROS-Mediated JNK Signaling Pathway
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A diagram of the ROS-mediated JNK signaling pathway potentially activated by 6-Methoxy-2-
methylquinolin-4-ol.
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As depicted in the diagram, the compound may induce the production of ROS within the cell.
These ROS can then activate a cascade of mitogen-activated protein kinases (MAPKS),
starting with a MAPKKK such as ASK1. This leads to the phosphorylation and activation of
MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate and activate JNK. Activated
JNK can then translocate to the nucleus and phosphorylate transcription factors such as c-Jun
(a component of AP-1) and can also be involved in the activation of NF-kB.[17][18] The
activation of these transcription factors leads to the expression of genes involved in various
cellular responses, including apoptosis and inflammation.

Conclusion

This technical guide has summarized the key physical and chemical properties of 6-Methoxy-
2-methylquinolin-4-ol, provided a detailed experimental protocol for its synthesis and
purification, and explored a potential signaling pathway through which it may exert its biological
effects. The information presented here serves as a valuable resource for researchers and
scientists working with this compound and highlights its potential for further investigation in the
context of drug discovery and development. Further experimental validation of its solubility,
pKa, and detailed biological mechanisms of action is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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